3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Description

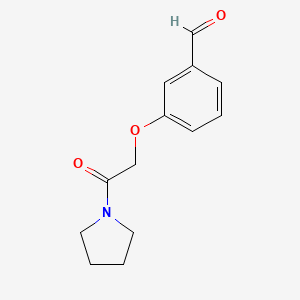

Chemical Structure and Properties 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (CAS: 879362-24-0) is an organic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . Its structure comprises a benzaldehyde core substituted at the 3-position with an ethoxy linker connected to a pyrrolidinone (2-oxopyrrolidine) ring. The aldehyde group enhances reactivity, enabling nucleophilic additions, while the pyrrolidinone moiety provides hydrogen-bonding capabilities due to its lactam structure .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |

InChI |

InChI=1S/C13H15NO3/c15-9-11-4-3-5-12(8-11)17-10-13(16)14-6-1-2-7-14/h3-5,8-9H,1-2,6-7,10H2 |

InChI Key |

FIRAAIZEVXLKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-pyrrolidinone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzoic acid.

Reduction: 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings and Trends

- Electron-Withdrawing Groups : Fluorine or bromine substituents improve metabolic stability and target binding .

- Ring Size Effects: Pyrrolidinone (5-membered) vs. piperidine (6-membered) alters conformational dynamics and biological interactions .

- Functional Group Diversity : Aldehydes enable nucleophilic additions, while sulfonyl chlorides or amides expand synthetic utility .

Biological Activity

3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with pyrrolidine-based compounds. The resulting product can be characterized using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.

- Infrared (IR) Spectroscopy : Helps identify specific functional groups based on characteristic absorption bands.

- Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns.

These techniques collectively ensure the purity and identity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. For instance, a study utilizing the A549 human lung adenocarcinoma cell line demonstrated that certain pyrrolidine derivatives reduced cell viability effectively, showcasing structure-dependent activity. The cytotoxicity was assessed using the MTT assay, comparing results with standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

The mechanisms underlying the biological activities of this compound may involve:

- Induction of Apoptosis : Some studies suggest that pyrrolidine derivatives can trigger programmed cell death in cancer cells.

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.

Further research is necessary to elucidate these mechanisms fully.

Case Study 1: Anticancer Efficacy in A549 Cells

A recent case study evaluated the anticancer efficacy of this compound in A549 cells. The study revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted dose-dependent effects and suggested potential pathways for further investigation into its therapeutic applications .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another case study focused on the antimicrobial properties of related pyrrolidine compounds. The results showed that these compounds exhibited potent activity against multidrug-resistant strains, particularly in inhibiting biofilm formation and bacterial growth. This underscores their potential as novel therapeutic agents against resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.